molecular formula C9H10FNO2 B13058579 N-Ethyl-4-fluoro-3-hydroxybenzamide

N-Ethyl-4-fluoro-3-hydroxybenzamide

Cat. No.: B13058579
M. Wt: 183.18 g/mol
InChI Key: NVPUSUHFCDOGQF-UHFFFAOYSA-N
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Description

N-Ethyl-4-fluoro-3-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, a fluorine atom, and a hydroxyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-fluoro-3-hydroxybenzamide can be achieved through the direct condensation of 4-fluoro-3-hydroxybenzoic acid with ethylamine. This reaction typically requires the presence of a coupling agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of ethylamine under controlled conditions . The reaction is usually carried out under mild heating to ensure the formation of the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of a solid acid catalyst, such as diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This approach offers advantages such as higher yields, shorter reaction times, and a more environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-fluoro-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-fluoro-3-hydroxybenzoic acid or 4-fluoro-3-hydroxybenzaldehyde.

    Reduction: Formation of N-ethyl-4-fluoro-3-hydroxybenzylamine.

    Substitution: Formation of derivatives with various substituents replacing the fluorine atom.

Scientific Research Applications

N-Ethyl-4-fluoro-3-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-4-fluoro-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl group can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

N-Ethyl-4-fluoro-3-hydroxybenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

N-ethyl-4-fluoro-3-hydroxybenzamide

InChI

InChI=1S/C9H10FNO2/c1-2-11-9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,2H2,1H3,(H,11,13)

InChI Key

NVPUSUHFCDOGQF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)F)O

Origin of Product

United States

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